

Cyclohexyl phenylcarbamate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexyl phenylcarbamate**

Cat. No.: **B1582200**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight of **Cyclohexyl Phenylcarbamate**

Abstract

This technical guide provides a comprehensive examination of the molecular weight of **cyclohexyl phenylcarbamate** (CAS No. 3770-95-4), a crucial parameter for research, drug development, and quality control. We delve into the theoretical calculation based on its molecular formula and detail the gold-standard experimental methodologies for its empirical verification. This document serves as a practical resource for scientists, offering not only data but also the underlying principles and detailed protocols for mass spectrometry and nuclear magnetic resonance spectroscopy. The synthesis pathway and its implications for sample purity are also discussed, presenting a holistic and self-validating approach to confirming the precise molecular identity of this compound.

Compound Profile: Cyclohexyl Phenylcarbamate

Cyclohexyl phenylcarbamate, also known as cyclohexyl N-phenylcarbamate, belongs to the carbamate class of organic compounds, characterized by the $-\text{OC}(=\text{O})\text{N}-$ functional group. Its molecular structure, consisting of a cyclohexyl ring and a phenyl group linked by a carbamate ester, dictates its chemical and physical properties. Accurate knowledge of its molecular weight is the first and most fundamental step in any quantitative analysis, serving as the basis for stoichiometry, concentration calculations, and structural elucidation.

Table 1: Core Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	cyclohexyl N-phenylcarbamate	[1]
Synonyms	Cyclohexyl carbanilate, Phenylcarbamic acid cyclohexyl ester	[2] [3]
CAS Number	3770-95-4	[1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₁₇ NO ₂	[1] [3]
Melting Point	85-86 °C	[2]
Boiling Point	296 °C	[2]
Topological Polar Surface Area	38.3 Å ²	[1] [5]

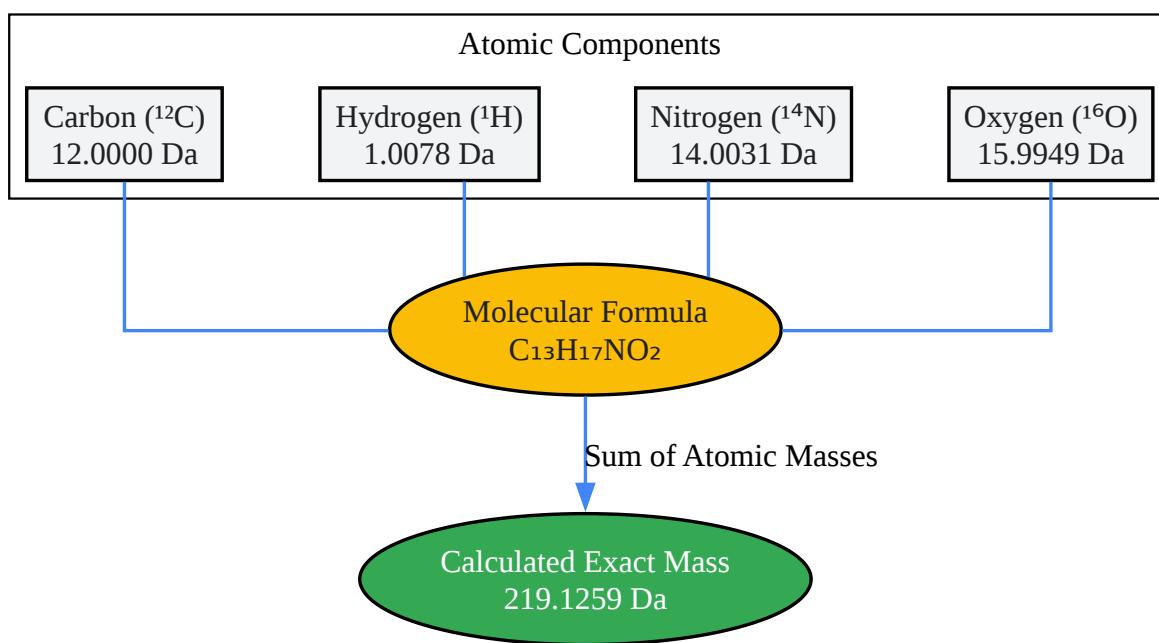
| Hazard Classification | Acute Toxicity 4 (Oral) |[\[1\]](#)[\[5\]](#) |

The distinction between monoisotopic mass and average molecular weight is critical in experimental science. Monoisotopic mass is calculated using the mass of the most abundant isotope of each element, which is what is measured by high-resolution mass spectrometry. Average molecular weight (or molar mass) is calculated using the weighted average of all natural isotopes of each element and is used for bulk quantities and stoichiometric calculations.

Table 2: Molecular Weight Specifications

Parameter	Value	Description
Average Molecular Weight	219.28 g/mol	Used for macroscopic calculations (e.g., weighing reagents). [1] [2] [4] [5]

| Exact (Monoisotopic) Mass | 219.125928785 Da | The precise mass measured by high-resolution mass spectrometry.[\[1\]](#)[\[5\]](#) |


Theoretical Molecular Weight Calculation

The molecular weight is derived directly from the molecular formula, $C_{13}H_{17}NO_2$. The calculation sums the masses of its constituent atoms.

- Monoisotopic Mass Calculation:

- 13 x Carbon (^{12}C): $13 \times 12.000000000 = 156.000000000$ Da
- 17 x Hydrogen (1H): $17 \times 1.007825032 = 17.133025544$ Da
- 1 x Nitrogen (^{14}N): $1 \times 14.003074004 = 14.003074004$ Da
- 2 x Oxygen (^{16}O): $2 \times 15.994914619 = 31.989829238$ Da
- Total Exact Mass = 219.125928786 Da

This theoretical value is the benchmark against which experimental results from high-resolution mass spectrometry are compared.

[Click to download full resolution via product page](#)

Caption: Logical flow from atomic components to the calculated molecular weight.

Experimental Verification Methodologies

While theoretical calculation provides a precise value, empirical verification is essential to confirm the identity and purity of a synthesized compound. This is achieved through a combination of techniques that either directly measure the molecular mass or confirm the structure from which the mass is derived.

Mass Spectrometry (MS): The Definitive Measurement

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass with exceptional accuracy.

Causality Behind Method Selection: For carbamates, which possess moderate polarity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.^[6] Electrospray Ionization (ESI) is a highly effective soft ionization technique that introduces the molecule into the mass spectrometer as an intact, charged species, typically a protonated molecule $[M+H]^+$.^[7] This minimizes fragmentation and provides a clear signal for the parent molecule, making it ideal for definitive molecular weight confirmation.

Experimental Protocol: LC-MS/MS Analysis for **Cyclohexyl Phenylcarbamate**

This protocol describes a self-validating system for the quantitative and qualitative analysis of carbamates.^{[8][9]}

- Standard and Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **cyclohexyl phenylcarbamate** in methanol or acetonitrile.
 - Create a working standard of 1 μ g/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
 - Prepare unknown samples in the same solvent mixture.
- Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., Waters BEH C18).[8]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Mode: Full Scan (to identify the parent ion) and/or Multiple Reaction Monitoring (MRM) for quantification.[8]
 - Scan Range: m/z 50–300.
 - Expected Ion: The primary ion of interest is the protonated molecule, $[M+H]^+$. For $C_{13}H_{17}NO_2$, this corresponds to an m/z of 220.1332.
 - Fragmentation Analysis (MS/MS): For structural confirmation, the precursor ion (m/z 220.13) can be fragmented. A characteristic neutral loss for some carbamates involves the isocyanate group (CH_3NCO , -57 Da), though fragmentation patterns for this specific molecule should be empirically determined.[8]

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for LC-MS analysis.

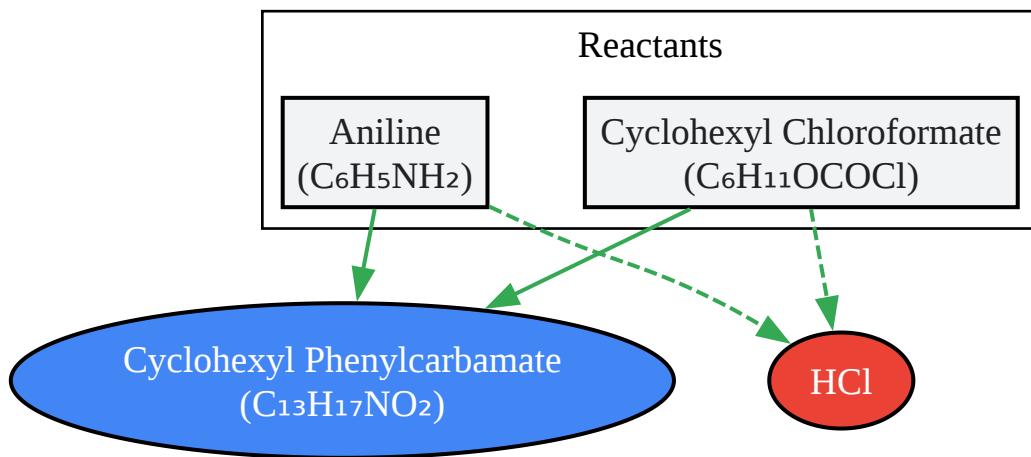
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Validation

NMR spectroscopy does not measure molecular weight directly. Instead, it provides detailed information about the chemical environment of atoms (primarily ^1H and ^{13}C), allowing for the complete elucidation of the molecular structure.

Causality Behind Method Selection: By confirming the exact arrangement and number of hydrogen and carbon atoms, NMR validates the molecular formula ($\text{C}_{13}\text{H}_{17}\text{NO}_2$). This structural confirmation provides authoritative grounding for the theoretical molecular weight calculation, forming a crucial part of a self-validating analytical workflow. Data for ^1H and ^{13}C NMR spectra of **cyclohexyl phenylcarbamate** are available in public databases, serving as a reference.[1]

Experimental Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer.
 - For the ^1H spectrum, expect signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexyl ring.
 - For the ^{13}C spectrum, expect distinct signals for the carbonyl carbon of the carbamate group, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.[10][11]
- Data Interpretation:
 - Integrate the ^1H NMR signals to confirm the proton count (17 protons).


- Analyze the chemical shifts and multiplicities to confirm the connectivity of the phenyl and cyclohexyl groups to the carbamate linker.
- Count the signals in the ^{13}C NMR spectrum to verify the presence of 13 unique or overlapping carbon environments.

Synthesis and Purity Considerations

The molecular weight of a sample is only meaningful if the sample is pure. The synthesis of **cyclohexyl phenylcarbamate** can be achieved via several routes, with a common laboratory method involving the reaction of an amine with a chloroformate.[10]

Reaction Scheme: Aniline + Cyclohexyl Chloroformate \rightarrow **Cyclohexyl Phenylcarbamate + HCl**

Alternatively, the reaction can proceed from phenyl isocyanate and cyclohexanol. The presence of unreacted starting materials or byproducts will interfere with analytical measurements and must be removed through purification techniques like recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: A common synthesis pathway for **cyclohexyl phenylcarbamate**.

Conclusion

The molecular weight of **cyclohexyl phenylcarbamate** is definitively established as 219.28 g/mol (average) and 219.1259 Da (monoisotopic). This guide has detailed the robust, multi-pillar approach required for the confident determination of this fundamental property. The process begins with a precise theoretical calculation grounded in the molecular formula, which is then authoritatively verified through high-resolution mass spectrometry. Further structural confirmation via NMR spectroscopy ensures the integrity of the molecular formula itself. For researchers and drug development professionals, this integrated and self-validating workflow is indispensable for ensuring the identity, purity, and quality of **cyclohexyl phenylcarbamate** in any scientific application.

References

- Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ioniz
- Cyclohexyl phenylcarbam
- cyclohexyl phenylcarbam
- cyclohexyl N-phenylcarbamate.
- cyclohexyl phenylcarbam
- 3770-95-4, cyclohexyl N-phenylcarbam
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments.
- Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.
- Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cyclohexyl N-phenylcarbamate | C13H17NO2 | CID 246597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 3770-95-4, Cyclohexyl phenylcarbamate, Cyclohexyl N-phenylcarbamate, Cyclohexyl carbanilate, Cyclohexanol carbanilate, NSC 59905, Phenylcarbamic acid cyclohexyl ester - chemBlink [chemblink.com]
- 3. cyclohexyl phenylcarbamate [flavscents.com]
- 4. cyclohexyl phenylcarbamate, 3770-95-4 [thegoodscentscompany.com]
- 5. echemi.com [echemi.com]
- 6. Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 10. Phenoxy carbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Cyclohexyl phenylcarbamate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582200#cyclohexyl-phenylcarbamate-molecular-weight\]](https://www.benchchem.com/product/b1582200#cyclohexyl-phenylcarbamate-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com